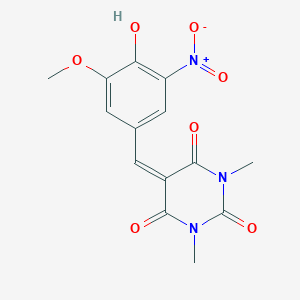

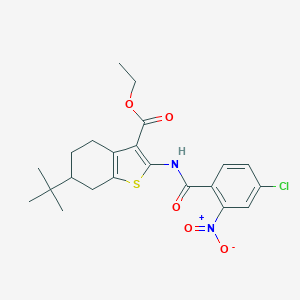

![molecular formula C17H21NO3S B448006 Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate CAS No. 354544-31-3](/img/structure/B448006.png)

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate” is a complex organic compound. It contains an adamantylcarbonyl group, which is derived from adamantane, a type of diamond-like carbon structure . The compound also contains an amino group and a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 1,3-dipolar addition of 1-(1-adamantyl)-2-diazoethanone to methyl acrylate gave a compound from which there were prepared methyl 3-(1-adamantylcarbonyl) substituted 4,5-dihydroisoxazole-5- and 1H-pyrazole-5-carboxylates .Applications De Recherche Scientifique

Branched Chain Aldehydes in Foods

Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play critical roles as flavor compounds in food products. The production and degradation of these aldehydes from amino acids are crucial for controlling the formation of desired levels in food products, which is essential for food chemistry and technology research (Smit, Engels, & Smit, 2009).

Methylglyoxal in Living Organisms

Methylglyoxal, a byproduct of metabolic processes, has been studied for its role in energy production, free radical generation, and cell killing across a range of species. This review underscores the importance of understanding methylglyoxal metabolism and toxicity for implications in diseases, including diabetes complications and potentially neurodegenerative diseases (Kalapos, 1999).

Xylan Derivatives for Biopolymer Applications

The chemical modification of xylan into biopolymer ethers and esters presents new avenues for creating materials with specific properties. This research points to the potential for using chemical derivatives in developing novel materials for drug delivery and other applications, demonstrating the broad applicability of chemical modifications in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Ethylmercury and Blood-Brain Barrier

Research examining ethylmercury-containing compounds across cellular, animal, and clinical studies indicates that these compounds can cross the blood-brain barrier, highlighting the importance of studying compound toxicity and transport mechanisms in the context of neurological health and safety (Kern, Geier, Homme, & Geier, 2019).

Propriétés

IUPAC Name |

methyl 3-(adamantane-1-carbonylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-21-15(19)14-13(2-3-22-14)18-16(20)17-7-10-4-11(8-17)6-12(5-10)9-17/h2-3,10-12H,4-9H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAYFGOTBRXVKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

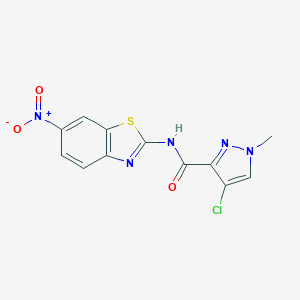

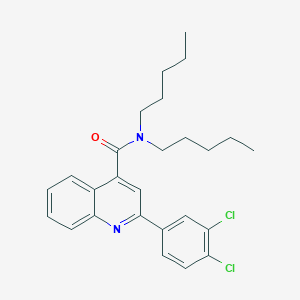

![5-[(5-Iodo-2-furyl)methylene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447925.png)

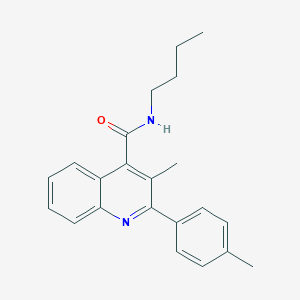

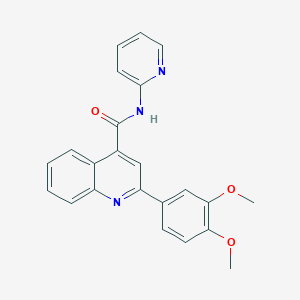

![5-{2-Nitrobenzylidene}-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447931.png)

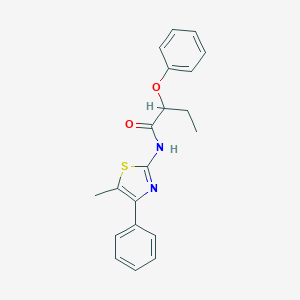

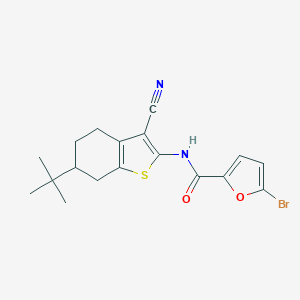

![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447932.png)

![N-(3-{5-[(cyclohexylcarbonyl)amino]-1,3-benzoxazol-2-yl}-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B447934.png)

![Dimethyl 5-{[(2-phenylcyclopropyl)carbonyl]amino}isophthalate](/img/structure/B447937.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B447940.png)